Structural Differentiation from Closest Available Analogs
The target compound differs from the most closely related catalogued analogs in the nature of the second N-substituent. Compared to 1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-(cyclopropanecarbonyl)piperazine (CAS 2415456-24-3), which bears a cyclopropanecarbonyl group, the target compound incorporates an oxolane-2-carbonyl moiety. This substitution increases the molecular weight from 291.33 to 321.35 g/mol and introduces an additional hydrogen-bond acceptor (the tetrahydrofuran ring oxygen) . No comparative biological data are available to quantify the functional consequence of this structural difference.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 321.35 g/mol; 6 H-bond acceptors (estimated from structure) |
| Comparator Or Baseline | 1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-(cyclopropanecarbonyl)piperazine (CAS 2415456-24-3): MW = 291.33 g/mol; 5 H-bond acceptors |
| Quantified Difference | ΔMW = +30.02 g/mol; +1 H-bond acceptor |
| Conditions | Structural comparison based on vendor-reported molecular formulas |
Why This Matters
Differences in molecular weight and hydrogen-bonding capacity can influence membrane permeability and oral bioavailability, making the compounds non-interchangeable in lead-optimization programs.
